B1576990 Penaeidin-4d

Penaeidin-4d

Cat. No.: B1576990
Attention: For research use only. Not for human or veterinary use.
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Description

Penaeidin-4d is a cationic antimicrobial peptide (AMP) originally isolated from the Atlantic white shrimp, Penaeus setiferus . It is a member of the penaeidin family, which are key effector molecules in the innate immune system of penaeid shrimp . This peptide is characterized by a unique two-domain structure: an N-terminal proline-rich domain (PRD) and a C-terminal cysteine-rich domain (CRD) containing six conserved cysteine residues that form three disulfide bonds (Cys23-Cys37, Cys26-Cys44, and Cys38-Cys45) . The global fold of the C-terminal domain includes an alpha-helix spanning residues 31-41, which contributes to its structural stability . The peptide exhibits potent, broad-spectrum biological activity against a range of microbes. It is particularly effective against Gram-positive bacteria, such as Aerococcus viridans (MIC: 1.9-2.92 µM), and demonstrates strong antifungal activity against pathogens like Fusarium oxysporum (MIC: 0.84-1.26 µM) and Penicillium crustosum (MIC: 1.26-1.9 µM) . Its mechanism of action is complex, involving interaction with microbial membranes, and it also possesses chitin-binding properties, suggesting a role in immobilizing pathogens . This compound is supplied for research applications only. It is intended for use in fundamental immunological studies, investigations into antimicrobial mechanisms of action, and the development of novel anti-infective agents. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

bioactivity

Gram+, Fungi,

sequence

HSSGYTRPLRKPSRPIFIRPIGCDVCYGIPSSTARLCCFRYGDCCHL

Origin of Product

United States

Molecular Architecture and Class Subtyping of Penaeidin 4d

Primary Sequence Analysis and Distinct Domain Organization of Penaeidin-4d

Penaeidins are a unique family of antimicrobial peptides found in shrimp, distinguished by a novel two-domain structure. nih.govnih.gov These peptides consist of an N-terminal proline-rich domain (PRD) connected to a C-terminal cysteine-rich domain (CRD). nih.gov The genes encoding these domains are sometimes located on separate exons, suggesting a possible evolutionary origin from the juxtaposition of two distinct ancestral genes. nih.gov Among the different classes of penaeidins, Class 4 isoforms, including this compound, are notable for being the shortest, typically comprising 47 amino acids. nih.gov This unique dual-domain arrangement is fundamental to their structure and function. nih.govnih.gov

Characteristics of the Proline-Rich N-Terminal Domain (PRD) in this compound

The N-terminal domain of this compound is characterized by a high content of proline residues, which imparts a distinct, extended, and unconstrained structure. nih.govnih.gov This flexibility contrasts sharply with the structured C-terminal domain. The primary sequence of the PRD is a key determinant of the peptide's microbial target specificity. nih.gov In fact, the isolated PRD of a Class 4 penaeidin has been shown to possess antimicrobial activity on its own, with a target range identical to the full-length peptide. nih.govresearchgate.net

A notable feature within the PRD of the Penaeidin-4 isoform from Litopenaeus setiferus (Litset Pen4-1) is a variation in the common Pro-Arg-Pro motif, which is conserved in many other proline-rich antimicrobial peptides and penaeidin classes. nih.gov In Litset Pen4-1, this motif is altered to an Arg-Lys-Pro sequence. nih.gov Despite such variations, the PRD of Penaeidin-4 shares significant sequence identity with other proline-rich peptides, such as Bactenecin 5 from cows, particularly in a region containing shared Pro, Arg, Ile, and Phe residues. nih.gov

Characteristics of the Cysteine-Rich C-Terminal Domain (CRD) in this compound

In contrast to the extended PRD, the C-terminal domain of this compound is a compact, globular structure. nih.gov Its defining feature is the presence of six cysteine residues that form three intramolecular disulfide bridges. nih.govvliz.be This domain contains a well-defined α-helix, and its tertiary structure is stabilized by these disulfide bonds. nih.gov Compared to the highly variable PRD, the amino acid sequence and the specific spacing of the cysteine residues within the CRD are more conserved across different penaeidin classes. nih.govrcsb.org This conservation is crucial for maintaining the stable, folded structure of the domain. nih.gov

Disulfide Bond Configuration and Tertiary Structural Implications for this compound

The tertiary structure of the CRD is critically dependent on the precise configuration of its three disulfide bonds. nih.govvliz.be Chemical mapping and mass spectrometry of Litset Pen4-1 confirmed a disulfide linkage pattern that was consistent with predictions from the NMR structure of a Class 3 penaeidin. nih.gov This conserved disulfide pattern (C1-C4, C2-C5, C3-C6) is a characteristic feature of the penaeidin family. nih.govifremer.fr

Comparative Structural Biology of this compound Isoforms and Related Penaeidins

The availability of high-resolution NMR structures for both Class 3 and Class 4 penaeidins has enabled detailed comparisons, shedding light on the structural basis for their functional differences. nih.gov These studies highlight a common structural theme alongside class-specific variations.

Structural Distinctions and Similarities Between this compound and Other Penaeidin Classes (e.g., Penaeidin-3)

The primary distinctions lie in the PRD. The PRD sequences are quite variable between classes; for instance, there is only 47.6% sequence identity between the PRDs of Litvan Pen3-1 (L. vannamei) and Litset Pen4-1 (L. setiferus). nih.gov This variability extends to the length and amino acid composition of the PRD. For example, the PRD of a Penaeidin-3 isoform was found to have a significantly higher proline concentration (29.0%) compared to a Penaeidin-4 isoform (16.6%). nih.gov Furthermore, Class 4 penaeidins are consistently shorter peptides than their Class 3 counterparts. nih.gov

FeatureThis compound (Litset Pen4-1)Penaeidin-3 (Litvan Pen3-1)Reference
Overall StructureExtended PRD, Globular CRDExtended PRD, Globular CRD nih.gov
PRD StructureUnconstrained, extendedUnconstrained, extended nih.govnih.gov
CRD StructureGlobular, α-helix, 3 disulfide bondsGlobular, α-helix, 3 disulfide bonds nih.govnih.gov
PRD Sequence Identity47.6% between Litset Pen4-1 and Litvan Pen3-1 nih.gov
Total Length~47 amino acids~63 amino acids nih.govnih.gov
Key PRD Motif VariationArg-Lys-ProPro-Arg-Pro nih.gov

Genomic Organization and Transcriptional Regulation of Penaeidin 4d

Gene Loci and Genetic Mechanisms Underpinning Penaeidin-4d Isoform Diversity

The diversity observed within the penaeidin family, including this compound, is rooted in its genomic organization. Each class of penaeidins, encompassing PEN2, PEN3, and PEN4 (which includes this compound), is encoded by a distinct and unique gene. researchgate.netnih.gov This genetic architecture indicates that the different classes of penaeidins are not the result of alternative splicing from a single gene but rather are products of separate genetic loci.

The isoform diversity within the this compound class arises from genetic polymorphism at its specific gene locus. researchgate.netnih.gov This means that variations in the DNA sequence, such as single nucleotide polymorphisms (SNPs), insertions, or deletions, within the this compound gene among individual shrimp lead to the production of slightly different forms of the peptide, known as isoforms. This allelic variation is a key mechanism for generating a repertoire of this compound molecules with potentially varied antimicrobial specificities and efficiencies. While penaeidin sequence variability, in general, can be complex and may not always be attributable to simple allelic polymorphism, it is the primary driver of isoform diversity. nih.gov The presence of multiple isoforms suggests a sophisticated evolutionary strategy to counteract a wide array of pathogens.

Regulation of this compound Gene Expression

The expression of the this compound gene is a tightly regulated process, involving both constitutive production and inducible responses to microbial challenges. This regulation is critical for maintaining a baseline level of immunity while also allowing for a rapid and targeted defense upon infection.

Inducible Expression Profiles in Response to Specific Microbial Challenges

The expression of this compound is significantly modulated in response to microbial infections. Upon a microbial challenge, a dynamic and complex response is initiated. In the initial hours following an infection, there can be a decrease in the levels of penaeidin mRNA in circulating hemocytes. ifremer.fr This is not due to a downregulation of gene expression but is rather a consequence of the migration of penaeidin-expressing hemocytes to the site of infection. nih.gov This migration leads to a localized and massive release of the pre-synthesized peptides to combat the invading pathogens. nih.gov

Following this initial phase, a systemic reaction can occur, which may involve the proliferation of hemocytes and an increase in penaeidin transcriptional activity. nih.gov For instance, in response to infection with the bacterium Vibrio penaeicida, there is a massive recruitment of hemocytes to the infected sites, such as the gills and lymphoid organ, where penaeidins are released to help isolate and eliminate the bacteria. nih.gov Similarly, challenges with the fungus Fusarium oxysporum also trigger the release and involvement of penaeidins in the immune response. nih.gov

The response can vary depending on the pathogen. For example, transcriptomic analysis of Litopenaeus vannamei challenged with Vibrio parahaemolyticus revealed significant changes in the expression of numerous immune-related genes, including antimicrobial peptides like penaeidins. nih.gov

Table 2: Inducible Expression of Penaeidins in Response to Microbial Challenge

Microbial Challenge Shrimp Species Observed Expression Change Time Point Reference
Heat-killed microorganisms Penaeus vannamei ~4-5 fold decrease in mRNA in circulating hemocytes 3 hours post-injection ifremer.fr
Vibrio penaeicida Litopenaeus stylirostris Hemocyte migration and localized release Early infection nih.gov
Fusarium oxysporum Litopenaeus setiferus Effective antimicrobial activity - nih.gov

Signaling Pathways Governing this compound Transcriptional Modulation (e.g., Toll and IMD Pathways)

The transcriptional regulation of this compound is controlled by key innate immune signaling pathways, primarily the Toll and the Immune Deficiency (IMD) pathways. nih.govnih.gov These pathways are evolutionarily conserved and play a central role in recognizing pathogens and activating the expression of immune effector genes, including those for antimicrobial peptides.

In shrimp, both the Toll and IMD pathways can be activated by bacterial infections, leading to the activation of their respective downstream nuclear factor-κB (NF-κB) transcription factors, Dorsal and Relish. nih.gov Specifically, the transcription of the this compound gene is regulated by LvDorsal, the NF-κB transcription factor of the Toll pathway in Litopenaeus vannamei. researchgate.net Upon activation of the Toll pathway by pathogen-associated molecular patterns (PAMPs), a signaling cascade involving adaptor proteins like MyD88 and Tube, and the kinase Pelle, leads to the degradation of the inhibitor Cactus. nih.gov This allows Dorsal to translocate into the nucleus and bind to the promoter region of target genes, such as this compound, to initiate their transcription. researchgate.netnih.gov

The IMD pathway also plays a role in regulating this compound expression. The shrimp IMD homolog, LvIMD, can induce the expression of the Penaeidin-4 gene. researchgate.net The activation of the IMD pathway leads to the activation of the NF-κB transcription factor Relish. Both the full-length LvRelish and its processed Rel homology domain (RHD) can trans-activate the transcription of the Penaeidin-4 gene. researchgate.net This indicates that both the Toll and IMD pathways converge to regulate the expression of this compound, providing a robust and potentially synergistic response to a wide range of microbial threats. nih.gov

Functional Biology and Antimicrobial Spectrum of Penaeidin 4d

Broad-Spectrum Antimicrobial Activity Against Diverse Pathogenic Microorganisms

Penaeidins, as a class of peptides, are recognized for their potent antimicrobial capabilities. They are primarily effective against Gram-positive bacteria and various fungi, while their action against Gram-negative bacteria is more selective. nih.govnih.gov

Penaeidin-4d demonstrates significant antibacterial activity, primarily targeting Gram-positive bacteria. nih.govvliz.be Studies on various penaeidin classes have consistently shown their effectiveness against these microorganisms. nih.govnih.gov For instance, penaeidins have been shown to be active against species such as Aerococcus viridans. vulcanchem.com The mechanism of action can vary depending on the bacterial strain, ranging from bactericidal to bacteriostatic effects. vliz.be The proline-rich domain of penaeidins is thought to play a role in influencing the specificity of their targets. nih.gov

Table 1: Antibacterial Activity of Penaeidins Against Gram-Positive Bacteria

Bacterial Species Penaeidin Class/Isoform Activity Level Reference
Aerococcus viridans This compound High vulcanchem.com
Bacillus megaterium Penaeidins Bactericidal vliz.be

This table is interactive. Click on the headers to sort the data.

Penaeidins, including class 4 to which this compound belongs, are generally more effective against fungi than some other penaeidin classes. nih.govscispace.com They exhibit a broad spectrum of antifungal properties, which are associated with a fungicidal activity. nih.gov Research has demonstrated the activity of penaeidins against a range of filamentous fungi and yeasts. nih.govscispace.com This includes activity against human pathogenic fungi like Candida and Cryptococcus species, even those exhibiting antibiotic resistance. nih.gov The peptides can inhibit the growth and reduce the elongation of fungal hyphae at concentrations below the minimum inhibitory concentration (MIC). vliz.be

Table 2: Antifungal Spectrum of Penaeidins

Fungal Species Penaeidin Class/Isoform Activity Reference
Fusarium oxysporum Penaeidins Growth inhibition vliz.be
Candida spp. Penaeidin Class 3 and 4 Antifungal activity nih.gov
Cryptococcus spp. Penaeidin Class 3 and 4 Antifungal activity nih.gov

This table is interactive. Click on the headers to sort the data.

The activity of penaeidins against Gram-negative bacteria is notably limited or variable. nih.govvulcanchem.com In many experimental conditions, penaeidins have shown little to no effect on Gram-negative bacteria such as those from the Vibrionaceae family. vliz.be This differential activity is a key characteristic of the penaeidin family of antimicrobial peptides. nih.gov

Specific Target Microorganism Interactions of this compound (e.g., Fusarium oxysporum)

Penaeidins exhibit specific interactions with certain pathogens, a notable example being the filamentous fungus Fusarium oxysporum, a known shrimp pathogen. vliz.beifremer.fr At concentrations below the MIC, penaeidins can lead to reduced growth and abnormal elongation of the fungal hyphae. vliz.be The interaction is also linked to the chitin-binding activity of penaeidins. Following a microbial challenge, an increase in penaeidin immunoreactivity is observed in the cuticle of the shrimp, which is rich in chitin (B13524). ifremer.fr This suggests that penaeidins may bind to the chitin in the fungal cell wall, contributing to their antifungal mechanism.

Antiviral Properties and Mechanisms of Action Against Specific Viruses (e.g., White Spot Syndrome Virus)

Recent studies have revealed that penaeidins are a significant family of antiviral effectors against the White Spot Syndrome Virus (WSSV), a major viral pathogen affecting shrimp. nih.govnih.gov The expression of four penaeidins, including PEN4 (Penaeidin-4), is significantly induced in the hemocytes of shrimp during the early stages of WSSV infection. nih.govresearchgate.net

The antiviral mechanism of penaeidins involves blocking the entry of the virus into host cells. nih.govnih.gov Research has shown that penaeidins can interact with the envelope proteins of WSSV. nih.govresearchgate.net For instance, all four studied penaeidins were found on the outer surface of the WSSV virion. nih.govnih.gov Specifically, BigPEN binds to the viral envelope protein VP28, disrupting its interaction with the host factor Rab7, which is necessary for viral entry. nih.govnih.gov Another penaeidin, PEN2, competitively binds to the envelope protein VP24, releasing it from the polymeric immunoglobulin receptor (pIgR), a cellular receptor required for WSSV infection. nih.govnih.gov By antagonizing these viral envelope proteins, penaeidins effectively block multiple processes of viral infection, thereby protecting the host. nih.govnih.gov Co-incubation of recombinant penaeidins with WSSV has been shown to inhibit the internalization of the virion into hemocytes. nih.gov

Mechanistic Insights into Penaeidin 4d Antimicrobial Action

Interaction with Microbial Membranes: Lytic Versus Non-Lytic Mechanisms of Penaeidin-4d

The mode of action of antimicrobial peptides is often categorized as either lytic, causing membrane disruption, or non-lytic, involving entry into the cell to act on intracellular targets. frontiersin.org While many AMPs function by permeabilizing microbial membranes, some, particularly proline-rich peptides, are known to translocate across the membrane without causing lysis and interfere with internal cellular processes. frontiersin.orgexplorationpub.com

Research on penaeidins suggests a nuanced mechanism that may not be strictly lytic. While they do interact with microbial membranes, their action might not solely rely on creating pores or causing widespread disruption. For instance, some proline-rich AMPs are known to interact with specific membrane components to gain entry into the cell. vliz.be The antimicrobial activity of penaeidins is predominantly directed against Gram-positive bacteria and fungi. vliz.beresearchgate.net The effect can be bactericidal against some strains like Bacillus megaterium and bacteriostatic against others such as Micrococcus luteus. vliz.be This variability in effect suggests that the interaction with the microbial membrane and subsequent mechanism of action can be target-specific.

Models of AMP-membrane interaction include the barrel-stave, toroidal pore, and carpet models, all of which lead to membrane permeabilization. researchgate.netmdpi.com However, for peptides like penaeidins, a non-lytic mechanism involving stereospecific recognition of membrane targets is also a strong possibility, similar to what has been observed for other proline-rich peptides like apidaecin. vliz.be

Role of the Proline-Rich Domain in Target Recognition and Specificity

The N-terminal proline-rich domain (PRD) of penaeidins is crucial for target recognition and antimicrobial specificity. vliz.beresearchgate.net This domain is structurally unconstrained and varies in length and sequence among different penaeidin classes. ifremer.frnih.gov

Studies have demonstrated that the PRD of penaeidin class 4, to which this compound belongs, is itself an active antimicrobial peptide with the same target range as the full-length molecule. researchgate.netnih.gov This indicates that the PRD is sufficient to confer target specificity. The sequence divergence in the PRD between different penaeidin classes is thought to be responsible for the observed differences in their antimicrobial activities and target specificity. researchgate.net For example, while penaeidins generally show strong activity against Gram-positive bacteria, the specifics of this activity can differ between classes due to variations in their PRDs. researchgate.net It is hypothesized that this domain is involved in the initial interaction and recognition processes with the microbial membrane. vliz.be

Role of the Cysteine-Rich Domain in Structural Stability and Functional Efficacy

The C-terminal domain of penaeidins is characterized by the presence of six conserved cysteine residues that form three intramolecular disulfide bridges. vliz.bevliz.be This cysteine-rich domain (CRD) is structurally well-defined and more conserved across different penaeidin classes compared to the PRD. ifremer.frnih.gov

Investigation of Potential Intracellular Target Modulation and Signal Transduction Interference by this compound

While direct membrane disruption is a common mechanism for many AMPs, a growing body of evidence suggests that some, particularly non-lytic peptides, can translocate into the microbial cell and interfere with essential intracellular processes. frontiersin.org These intracellular targets can include nucleic acids (DNA and RNA) and proteins, leading to the inhibition of replication, transcription, translation, or enzymatic activity. frontiersin.orgexplorationpub.com

For proline-rich AMPs, which often operate via non-lytic mechanisms, interaction with intracellular components is a key aspect of their antimicrobial action. frontiersin.org Some of these peptides have been shown to bind to heat shock proteins like DnaK, thereby disrupting protein folding. explorationpub.com Although specific intracellular targets of this compound have not been definitively identified, its classification as a proline-rich peptide suggests that it may also function by modulating intracellular targets or interfering with signal transduction pathways within the pathogen. frontiersin.orgmdpi-res.com The ability of some AMPs to enter cells without causing lysis makes them candidates for interfering with these vital cellular functions. frontiersin.org

Chitin-Binding Activity of this compound and its Biological Significance in Host Defense

In addition to their direct antimicrobial activities, penaeidins, including this compound, exhibit chitin-binding activity. uniprot.orgbiologists.com This property is attributed to a conserved chitin-binding motif located within the cysteine-rich domain. researchgate.net

Structure Activity Relationship Sar Studies of Penaeidin 4d and Its Analogues

Correlating Primary Sequence Variation within Penaeidin-4d Isoforms with Antimicrobial Potency and Specificity

Penaeidins, a family of antimicrobial peptides (AMPs) from shrimp, are categorized into distinct classes based on their primary structure. frontiersin.orgmdpi.com this compound, an isoform of the Class 4 penaeidins, is found in the Atlantic white shrimp, Litopenaeus setiferus. uniprot.org The antimicrobial potency and target specificity of penaeidins are intrinsically linked to variations in their amino acid sequences. mdpi.com

While Penaeidin Class 4 exhibits low isoform diversity within a single species and is highly conserved across different shrimp species, significant variations exist when compared to other classes, such as Penaeidin Class 3. frontiersin.orgmdpi.com These inter-class sequence differences, particularly within the N-terminal Proline-Rich Domain (PRD), are responsible for considerable diversity in their antimicrobial function and target specificity. mdpi.commdpi.com For instance, a direct comparison between Penaeidin Class 4 and Class 3 isoforms from the same species reveals notable differences in their effectiveness against various Gram-positive bacteria. mdpi.com

The sequence divergence in the PRD appears to be a key determinant of the antimicrobial spectrum. mdpi.com this compound (referred to as Pen4-1 in some studies) demonstrates unique target-species specificity against Gram-positive bacteria, a feature not observed in Class 3 penaeidins from other shrimp species like L. vannamei. researchgate.net This suggests that the specific amino acid sequence of the this compound PRD confers a specialized function. The high sequence variability in the PRD among different penaeidin classes is thought to result from gene duplication followed by positive selection, leading to variations in target specificity and, in some cases, a gain of antimicrobial function. mdpi.com

In general, penaeidins show strong activity against Gram-positive bacteria and fungi, with more moderate effects on Gram-negative bacteria. researchgate.net The differences in microbial target specificity among penaeidin classes correlate directly with the sequence variability in their respective domains, underscoring the critical role of the primary sequence in defining their biological activity. mdpi.com

Table 1: Comparison of Penaeidin Classes

FeaturePenaeidin Class 4 (e.g., this compound)Penaeidin Class 3
Species Origin Example Litopenaeus setiferus (Atlantic white shrimp)Litopenaeus vannamei (Pacific white shrimp)
Isoform Diversity Low within speciesHigh within species
Sequence Conservation Highly conserved across speciesLess conserved across species
Proline-Rich Domain (PRD) Activity Independently activeInactive on its own
Primary Target Specificity Specific Gram-positive bacteria, FungiBroader range of Gram-positive bacteria, Fungi

Functional Contribution of Individual Domains of this compound (e.g., Proline-Rich Domain Sufficiency for Activity)

This compound is a two-domain peptide, a characteristic feature of the penaeidin family. It consists of an N-terminal Proline-Rich Domain (PRD) connected to a C-terminal Cysteine-Rich Domain (CRD). mdpi.comresearchgate.net The CRD contains six conserved cysteine residues that form three intramolecular disulfide bridges, creating a stable, folded structure that includes an α-helix. mdpi.comresearchgate.net In contrast, the PRD is less structured. mdpi.com

A pivotal finding in the study of this compound is the functional independence and sufficiency of its PRD. researchgate.net Research using a synthetically produced this compound from L. setiferus demonstrated that its PRD, when isolated from the CRD, was itself an active antimicrobial peptide. researchgate.net Remarkably, this isolated PRD exhibited the same target range and specificity as the full-length this compound peptide. researchgate.net

This discovery highlights that the PRD of this compound is sufficient to confer target specificity and is the primary locus of its antimicrobial action against specific Gram-positive bacteria. researchgate.net This is a unique feature not shared by all penaeidin classes. For example, the PRD of a Class 3 penaeidin was found to be devoid of antimicrobial activity on its own, indicating that the divergence in the PRD sequence between classes results in significant functional differences. mdpi.comfrontiersin.org While the PRD of this compound drives its specificity and activity, the CRD is thought to play a synergistic or tandem role, possibly enhancing the stability of the peptide. researchgate.net

Table 2: Functional Roles of this compound Domains

DomainStructureKey Function
Proline-Rich Domain (PRD) Extended, unconstrained N-terminusConfers target specificity; Sufficient for antimicrobial activity
Cysteine-Rich Domain (CRD) Folded C-terminus with 3 disulfide bonds and an α-helixPotential role in peptide stability and chitin-binding

Rational Design Strategies for Enhanced this compound Derivatives

The unique properties of this compound, particularly the independent activity of its PRD, make it an excellent template for the rational design of novel antimicrobial agents. researchgate.netmit.edu The goal of such design strategies is to develop derivatives with enhanced potency, broader spectrum, or improved stability. mdpi.commdpi.com

General strategies in antimicrobial peptide engineering that could be applied to this compound include:

Peptide Truncation: Since the PRD of this compound is the active component, derivatives could consist of this domain alone, potentially reducing production costs while retaining specificity. mdpi.comfrontiersin.org Further truncation of the PRD could identify the minimal essential sequence for activity.

Amino Acid Substitution: The potency and spectrum of the PRD could be modulated by strategic amino acid substitutions. Increasing the net positive charge, often by adding arginine or lysine (B10760008) residues, can enhance interaction with negatively charged bacterial membranes. mdpi.commdpi.com Similarly, optimizing hydrophobicity is crucial, as moderate hydrophobicity often correlates with maximal activity and minimal toxicity. mdpi.commdpi.com

Chimeric Peptides: The PRD of this compound could be fused with other active peptide sequences. For example, combining it with domains from peptides that are highly active against Gram-negative bacteria could create a hybrid peptide with a broader antimicrobial spectrum. mdpi.com

Improving Stability: To increase resistance to proteases, which can be a limitation for therapeutic peptides, several strategies can be employed. These include the incorporation of non-natural D-amino acids, which are not recognized by common proteases, or chemical modifications like N-terminal acetylation or C-terminal amidation. proteogenix.scienceyoutube.com

By applying these rational design principles to the potent and specific PRD of this compound, it is feasible to engineer novel peptide-based therapeutics with superior antimicrobial properties for various applications. nih.gov

Biotechnological Applications and Engineering of Penaeidin 4d

Recombinant Production Methodologies for Functional Penaeidin-4d

The isolation of penaeidins from their natural source, shrimp hemocytes, is often challenging and yields low quantities. researchgate.net Therefore, establishing efficient recombinant production methods is essential for obtaining the large amounts of functional peptides required for research and commercial applications. Yeast expression systems, in particular, have proven to be highly suitable for this purpose. nih.gov

Yeast, as a eukaryotic host, offers significant advantages for producing complex proteins like penaeidins. genscript.com These systems facilitate proper protein folding and the correct formation of the three intramolecular disulfide bonds in the cysteine-rich domain, which are critical for the peptide's antimicrobial activity. nih.govgenscript.com The methylotrophic yeast Pichia pastoris is a popular choice, capable of growing to high cell densities and secreting correctly folded recombinant proteins, which simplifies purification. nih.govresearchgate.net Studies have demonstrated that P. pastoris can produce a recombinant penaeidin from Fenneropenaeus chinensis at high levels, reaching up to 108 mg/L under optimized conditions. capes.gov.br Similarly, Saccharomyces cerevisiae has been successfully used to express Penaeidin-2 and Penaeidin-3a, yielding functional peptides with activities nearly indistinguishable from their native counterparts. nih.gov

While yeast systems are highly effective, other expression platforms have also been explored. An insect-baculovirus expression system was used to produce recombinant penaeidin from the tiger shrimp Penaeus monodon. nii.ac.jp This method is advantageous because insects, like shrimp, are arthropods, suggesting that post-translational modifications would be similar to the native peptide. nii.ac.jp Regardless of the system, the goal is to produce a biologically active peptide in sufficient quantities. researchgate.net The choice of expression system often depends on factors such as yield, cost, and the specific post-translational modifications required for the target protein's function. nih.govnih.gov

Expression SystemOrganism/VectorRecombinant Penaeidin StudiedKey FindingsReference
YeastPichia pastoris (pPIC9K vector)Ch-penaeidin (Fenneropenaeus chinensis)High-level expression achieved (108 mg/L). The recombinant peptide showed activity against Gram-negative and Gram-positive bacteria. capes.gov.br
YeastSaccharomyces cerevisiaePenaeidin-2 and Penaeidin-3a (Penaeus vannamei)Demonstrated that yeast expression is suitable for large-scale production of functional penaeidins with activity comparable to native peptides. nih.gov
Insect CellInsect-baculovirus system (Sf21 cells)Penaeidin (Penaeus monodon)The recombinant peptide showed antimicrobial activity against the bacterium Aerococcus viridans and delayed spore germination in the fungus Neurospora crassa. nii.ac.jp

Genetic Engineering Approaches Utilizing this compound for Disease Resistance in Aquaculture Organisms

The aquaculture industry suffers significant economic losses due to diseases caused by bacteria and viruses. nih.gov Genetic engineering offers a promising strategy to enhance the innate immunity and disease resistance of farmed aquatic organisms. researchgate.net This involves introducing genes that code for potent antimicrobial peptides like this compound into the genome of species such as fish and shrimp, creating transgenic organisms with improved defense capabilities. researchgate.netthefishsite.com

The process of creating transgenic fish typically involves methods like microinjection, where a gene construct is injected into a single-cell embryo. thefishsite.comiipseries.org More advanced techniques like CRISPR/Cas9-mediated genome editing are also being used to integrate antimicrobial peptide genes into specific locations within the host's genome. researchgate.netresearchgate.net The goal is the stable integration and expression of the transgene, leading to the production of the antimicrobial peptide in the host's tissues. thefishsite.com

Studies have shown that the overexpression of antimicrobial peptide genes in fish can significantly decrease bacterial loads in tissues and increase survival rates following infection. researchgate.net For instance, penaeidins are known to be upregulated in shrimp in response to infection with pathogenic Vibrio species, highlighting their role in the natural immune defense. nih.govresearchgate.net By engineering aquaculture species to constitutively express or highly upregulate genes like this compound upon pathogen challenge, it is possible to provide a robust and immediate first line of defense, reducing the reliance on antibiotics and mitigating disease outbreaks. researchgate.netresearchgate.net

ApproachTarget Organism TypeGene TypeObjectiveObserved/Potential OutcomeReference
Transgenesis / Gene EditingFish (e.g., Salmon, Tilapia, Catfish)Antimicrobial Peptide Genes (AMGs)Enhance innate immunity and disease resistance.Reduced bacterial colony-forming units; increased post-infection survival rates; altered expression of immune-related genes. researchgate.netthefishsite.comresearchgate.net
Genetic EngineeringShrimpPenaeidin GenesImprove resistance to bacterial pathogens like Vibrio spp.Penaeidin expression is naturally upregulated during infection; engineering could bolster this response for enhanced protection. nih.govresearchgate.net

Potential for this compound in Transgenic Plant Defense Systems

Beyond aquaculture, there is significant potential for using this compound in agriculture to protect crops from pathogenic fungi. nih.gov Plants possess an innate immune system but can be overwhelmed by aggressive pathogens. premierscience.comfrontiersin.org Introducing genes from other organisms that encode for effective antimicrobial compounds is a well-established genetic engineering strategy to bolster plant defenses. nih.govnih.gov Antimicrobial peptides are ideal candidates for this approach due to their broad-spectrum activity and the low likelihood of pathogens developing resistance compared to conventional antibiotics. nih.gov

Research has successfully demonstrated this concept using a closely related isoform, Penaeidin4-1, from the Atlantic white shrimp. researchgate.netnih.gov When the gene encoding Pen4-1 was introduced into creeping bentgrass (Agrostis stolonifera), the resulting transgenic plants showed significantly enhanced resistance to two major fungal diseases: dollar spot, caused by Sclerotinia homoeocarpa, and brown patch, caused by Rhizoctonia solani. nih.gov The transgenic plants exhibited a reduction in lesion diameter of up to 43% compared to non-transgenic control plants. nih.gov Similarly, introducing the Pen4-1 gene into tall fescue (Festuca arundinacea) also conferred a high level of resistance against R. solani, with up to a 75% reduction in lesion size. researchgate.net

The success of these studies indicates that penaeidins can be effectively expressed in plants and can function as a powerful defense mechanism against fungal pathogens. researchgate.netnih.gov The unique structure of penaeidins may also make them resistant to degradation by plant proteases. nih.gov These findings suggest that this compound is a promising candidate for developing transgenic crops with durable, broad-spectrum resistance to a variety of plant diseases, potentially reducing the need for chemical fungicides. researchgate.netmdpi.com

Transgenic PlantPenaeidin Gene UsedPathogen ChallengedResult of TransgenesisReference
Creeping Bentgrass (Agrostis stolonifera)Pen4-1Sclerotinia homoeocarpa (Dollar Spot)Significantly enhanced disease resistance. nih.gov
Creeping Bentgrass (Agrostis stolonifera)Pen4-1Rhizoctonia solani (Brown Patch)High resistance, with lesion diameter reduced by 30% - 43%. nih.gov
Tall Fescue (Festuca arundinacea)Pen4-1Rhizoctonia solani (Brown Patch)Significantly higher resistance, with up to 75% reduction in lesion size. researchgate.net

Evolutionary Dynamics of the Penaeidin Gene Family and Penaeidin 4d

Gene Duplication and Adaptive Evolution in Penaeidin Diversification

The diversity within the penaeidin gene family is largely attributed to gene duplication events followed by adaptive evolution. researchgate.netcore.ac.uknih.gov This process, a significant force in evolution, provides the raw genetic material for the emergence of new gene functions. libretexts.org In the case of penaeidins, duplication creates genetic redundancy, allowing one copy of a gene to accumulate mutations and potentially develop novel functions while the other copy maintains the original role. libretexts.org

Research provides compelling evidence that multiple copies of penaeidins have arisen through gene duplication. core.ac.uknih.gov Following these duplications, positive Darwinian selection, also known as adaptive evolution, has likely accelerated the rate of amino acid substitutions in the duplicated genes. researchgate.netcore.ac.uknih.gov This rapid evolution is particularly evident in the N-terminal proline-rich domain (PRD) and the C-terminal cysteine-rich domain (CRD), suggesting their direct involvement in defending against pathogens. researchgate.netnih.gov The pressure exerted by pathogens is a likely driver for this rapid adaptive evolution. nih.gov

Studies have shown that while the average ratio of non-synonymous to synonymous substitutions (a measure of selective pressure) across the entire coding region of penaeidin domains is close to neutral, specific codon sites exhibit significantly higher ratios, indicating strong positive selection. core.ac.uknih.gov This suggests that while parts of the penaeidin genes are conserved, other specific sites are rapidly evolving, likely to counter the evolving mechanisms of pathogens. This accelerated rate of amino acid substitution may also be influenced by the host's exposure to different habitats and environments. researchgate.netnih.gov

It is important to note that while gene duplication is a major factor, the sequence variability, especially in class 3 penaeidins, may not be solely explained by simple allelic polymorphism and could involve alternate transcriptional mechanisms. nih.govresearchgate.net Each penaeidin class is encoded by a unique gene, and isoform diversity arises from polymorphism within each gene locus. capes.gov.br

Phylogenetic Relationships and Conservation of Penaeidin-4d and Other Penaeidin Classes

Phylogenetic analyses of the penaeidin gene family have provided significant insights into the evolutionary relationships between its different classes. These analyses, conducted at the amino acid and nucleotide levels, consistently show that the penaeidin family is divided into distinct groups or classes. core.ac.ukresearchgate.netnih.gov

Based on sequence similarities, penaeidins have been categorized into classes such as PEN2, PEN3, PEN4, and PEN5. researchgate.netnih.gov Phylogenetic trees constructed using methods like Neighbor-Joining (NJ) and Maximum Likelihood (ML) demonstrate that each class forms a distinct cluster, supporting the hypothesis that gene duplication is the primary mechanism for the divergence of this peptide family. core.ac.ukresearchgate.net For instance, phylogenetic analysis often groups penaeidin classes 1 and 2 together, while classes 3 and 4 remain as separate, distinct branches. nih.govresearchgate.net This suggests that all penaeidin classes were likely present before the speciation of different shrimp species. nih.govresearchgate.net

This compound, a member of the penaeidin 4 class, was first identified in the Atlantic white shrimp, Litopenaeus setiferus. researchgate.netuniprot.org The discovery of penaeidin 4 as a novel class in both L. vannamei and L. setiferus further underscores the ancient origins of these gene classes. nih.govresearchgate.net

Despite the significant diversity and rapid evolution in certain regions, there is also evidence of conservation within the penaeidin family. A highly conserved feature across nearly all penaeidin classes is the identical leader sequence, which contrasts sharply with the dramatic differences in the rest of the peptide. nih.govresearchgate.net Additionally, the six cysteine residues in the C-terminal domain (CRD) are conserved, forming three disulfide bonds that are crucial for the protein's structure. researchgate.netnih.govresearchgate.net The signal peptide region also shows a high degree of conservation across different crustacean penaeidins. nih.gov

The following table provides a summary of the different penaeidin classes and their presence in various shrimp species, illustrating the distribution and conservation of these classes.

Penaeidin ClassShrimp Species in which the Class has been Identified
Penaeidin 2Litopenaeus vannamei, Litopenaeus schmitti, Litopenaeus stylirostris, Farfantepenaeus paulensis nih.gov
Penaeidin 3Litopenaeus vannamei, Farfantepenaeus paulensis, Litopenaeus schmitti, Litopenaeus stylirostris, Fenneropenaeus chinensis nih.gov
Penaeidin 4Litopenaeus vannamei, Litopenaeus setiferus nih.govresearchgate.netnih.gov
Penaeidin 5Fenneropenaeus chinensis nih.gov

Co-evolutionary Aspects of this compound with Host-Pathogen Interactions

The rapid adaptive evolution observed in the penaeidin gene family is strongly indicative of a co-evolutionary arms race between the shrimp host and its pathogens. nih.gov The functional diversity of penaeidins, arising from sequence variations, directly impacts their effectiveness against different microbes. nih.gov

Penaeidins are a vital part of the shrimp's innate immune response, providing defense against a range of pathogens, particularly Gram-positive bacteria and filamentous fungi. researchgate.netcore.ac.uknih.gov The expression of penaeidin genes, including those for this compound, is often upregulated in response to microbial challenges. For example, bacterial challenges can induce an increased expression of penaeidin mRNA, highlighting their role in the immune defense. researchgate.netnih.gov

The specific antimicrobial activities of different penaeidin classes and isoforms suggest a specialization in targeting different types of pathogens. For instance, Penaeidin-4 is noted for its potent bactericidal activity. nih.gov This functional divergence is a direct consequence of the evolutionary pressures exerted by pathogens.

Furthermore, recent studies have indicated that penaeidins also play a role in antiviral defense. The expression of penaeidin genes was significantly induced during the early stages of White Spot Syndrome Virus (WSSV) infection in L. vannamei. nih.govbiorxiv.org All four penaeidins identified in this shrimp species, including PEN4, were found to inhibit WSSV, potentially by interacting with the virus's envelope proteins and blocking its entry into host cells. nih.govbiorxiv.org This antiviral activity adds another layer to the co-evolutionary dynamics, where penaeidins have evolved to counter not just bacterial and fungal threats, but viral pathogens as well.

The continuous exposure to a diverse array of pathogens in the aquatic environment likely drives the ongoing diversification of the penaeidin gene family, ensuring that the shrimp's immune system can adapt to new and evolving microbial threats. The high sequence variability in the proline-rich and cysteine-rich domains is a testament to this intense and ongoing co-evolutionary struggle. researchgate.netnih.gov

Q & A

Q. How to formulate a testable hypothesis for this compound’s role in biofilm disruption?

  • Methodological Answer : Develop a hypothesis grounded in structural homology (e.g., "Cationic residues in this compound bind biofilm exopolysaccharides, destabilizing matrix integrity"). Test via crystal violet biofilm assays with confocal microscopy (SYTO9/propidium iodide staining). Compare with known biofilm disruptors (e.g., DNase I) and use Pearson correlation to link peptide concentration with biomass reduction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.